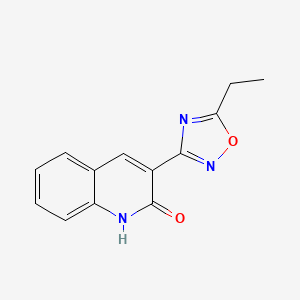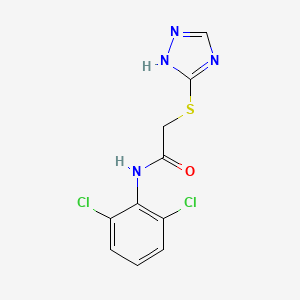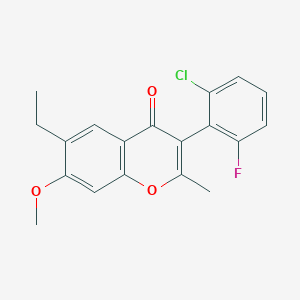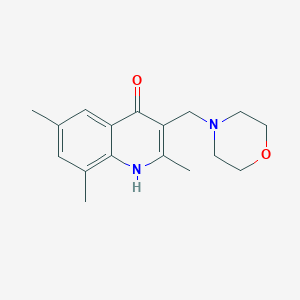![molecular formula C15H19N3O B5737275 N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-methylidenecyclobutane-1-carboxamide](/img/structure/B5737275.png)
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-methylidenecyclobutane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-methylidenecyclobutane-1-carboxamide is an organic compound with a complex structure It features a cyclobutane ring substituted with a carboxamide group and a dimethylaminophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-methylidenecyclobutane-1-carboxamide typically involves the condensation of 4-(dimethylamino)benzaldehyde with 3-methylidenecyclobutane-1-carboxamide. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the imine bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-methylidenecyclobutane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the imine group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-methylidenecyclobutane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with unique properties, such as nonlinear optical materials.
Mecanismo De Acción
The mechanism of action of N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-methylidenecyclobutane-1-carboxamide involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the imine group can form covalent bonds with nucleophiles. These interactions allow the compound to modulate the activity of enzymes or receptors, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-1H-indole-3-carboxamide
- 4-(dimethylamino)-N′-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide
- N-[(E)-[4-(dimethylamino)phenyl]methylidene]-2-methoxyaniline
Uniqueness
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-methylidenecyclobutane-1-carboxamide is unique due to the presence of the cyclobutane ring, which imparts rigidity to the molecule and affects its reactivity and interactions with other molecules. This structural feature distinguishes it from similar compounds and contributes to its specific applications and properties .
Propiedades
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-methylidenecyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-11-8-13(9-11)15(19)17-16-10-12-4-6-14(7-5-12)18(2)3/h4-7,10,13H,1,8-9H2,2-3H3,(H,17,19)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHKYQFTFWMPJA-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2CC(=C)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2CC(=C)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(THIOPHEN-2-YL)-N-{1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}ACETAMIDE](/img/structure/B5737192.png)


![methyl 4-ethyl-5-methyl-2-{[(2-pyrazinylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B5737200.png)
![4-chloro-N-[(2-methylphenyl)carbamothioyl]benzamide](/img/structure/B5737210.png)

![methyl 2-({[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5737235.png)


![methyl {2-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}acetate](/img/structure/B5737251.png)

![4-[(3-ACETYLANILINO)METHYLENE]-2-PHENYL-1,3-OXAZOL-5(4H)-ONE](/img/structure/B5737261.png)

![6-methyl-3-[(4-phenylpiperazin-1-yl)methyl]chromen-4-one](/img/structure/B5737271.png)
